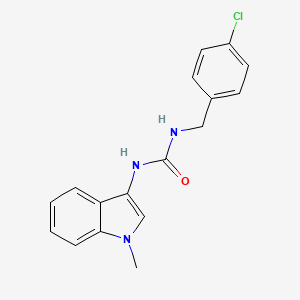![molecular formula C17H13FN2O2S B2434346 4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313529-45-2](/img/structure/B2434346.png)
4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H13FN2O2S and its molecular weight is 328.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Research
4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been utilized in research related to Alzheimer's disease. It is used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in positron emission tomography (PET) studies. These studies aim to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. Significant decreases in receptor densities have been observed in Alzheimer's disease patients, particularly in the hippocampi and raphe nuclei. These decreases correlate with worsening of clinical symptoms and other neuropathological loads (Kepe et al., 2006).
CB1 Cannabinoid Receptor Study
The compound has been synthesized as a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain using PET. This is significant for understanding the role of these receptors in various physiological processes and potential therapeutic applications (R. Katoch-Rouse & A. Horti, 2003).
Brain Metabotropic Glutamate Receptor Imaging
Another application is in the development of PET radioligands for imaging human brain metabotropic subtype 1 receptors (mGluR1) in neuropsychiatric disorders and drug development. This research focuses on developing compounds with favorable properties for PET radioligand, such as high brain radioactivity uptake and specific binding to mGluR1 (Xu et al., 2013).
Anticancer Research
The derivative of this compound has been evaluated for anticancer activity against various cancer cell lines. These studies focus on designing and synthesizing compounds with potential anticancer activities, comparing their efficacy to reference drugs, and identifying derivatives with higher activities than standard treatments (Ravinaik et al., 2021).
Crystal Structure Analysis
Crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivatives highlights the significance of hydrogen bonds and atom–atom contacts. This research aids in understanding the variations in crystal packing of compounds, which is crucial for their potential applications (Dey et al., 2021).
Antimicrobial Agents Development
Research into the synthesis of thiazole derivatives of this compound has been conducted for their potential use as antimicrobial agents. These studies involve synthesizing new compounds and evaluating their antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
Fluorescent Dyes Synthesis
N-Ethoxycarbonylpyrene- and perylene thioamides, derivatives of this compound, have been used in the synthesis of various fluorescent dyes. These dyes display fluorescence in a wide range and are used in applications requiring sensitivity to pH changes and metal cations detection (Witalewska et al., 2019).
Properties
IUPAC Name |
4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)20-16(21)12-2-6-13(18)7-3-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVLOMWCEXXWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)



![N-[3-chloro-4-(dimethylamino)phenyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2434280.png)


![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)


